molecular formula C25H22N2O4 B2434787 (2E)-3-[(2,5-dimethoxyphenyl)amino]-1-[3-(3-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one CAS No. 691870-05-0

(2E)-3-[(2,5-dimethoxyphenyl)amino]-1-[3-(3-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one

Cat. No.: B2434787
CAS No.: 691870-05-0
M. Wt: 414.461
InChI Key: YQNRRCMNZPGGQY-VAWYXSNFSA-N
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Description

(2E)-3-[(2,5-dimethoxyphenyl)amino]-1-[3-(3-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoxazole ring, a methoxy-substituted aniline, and a propenone moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(2,5-dimethoxyphenyl)amino]-1-[3-(3-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the benzoxazole ring system, followed by the introduction of the aniline and propenone groups through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(2,5-dimethoxyphenyl)amino]-1-[3-(3-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the propenone moiety or other functional groups within the molecule.

    Substitution: The methoxy and aniline groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials, dyes, or pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-[(2,5-dimethoxyphenyl)amino]-1-[3-(3-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,5-dimethoxyanilino)-1-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one: A similar compound with a different position of the methyl group on the phenyl ring.

    (E)-3-(2,5-dimethoxyanilino)-1-[3-(3-chlorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one: A derivative with a chlorine substituent instead of a methyl group.

Uniqueness

The uniqueness of (2E)-3-[(2,5-dimethoxyphenyl)amino]-1-[3-(3-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(2,5-dimethoxyanilino)-1-[3-(3-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-16-5-4-6-18(13-16)25-20-14-17(7-9-21(20)27-31-25)23(28)11-12-26-22-15-19(29-2)8-10-24(22)30-3/h4-15,26H,1-3H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNRRCMNZPGGQY-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3C=C(C=CC3=NO2)C(=O)C=CNC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=C3C=C(C=CC3=NO2)C(=O)/C=C/NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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